molecular formula C12H11NO5 B8442986 Methyl 2-(5-methoxy-2,3-dioxoindolin-1-yl)acetate

Methyl 2-(5-methoxy-2,3-dioxoindolin-1-yl)acetate

Cat. No. B8442986
M. Wt: 249.22 g/mol
InChI Key: POWCHFKYLBIUQS-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

To a solution of 5-methoxyindoline-2,3-dione (1 g, 5.64 mmol) in DMF (15 ml), K2CO3 (0.936 g, 6.77 mmol) and methyl 2-bromoacetate (0.628 ml, 6.77 mmol) were added, and the mixture was reacted under microwave irradiation for 1 hour at 100° C. Then the insoluble inorganic salts were filtered off, and the resulting crude title compound was obtained (1.6 g) and used in the next step without further purification. MS/ESI+ 250.1 [MH]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.936 g
Type
reactant
Reaction Step One
Quantity
0.628 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]2=[O:13].C([O-])([O-])=O.[K+].[K+].Br[CH2:21][C:22]([O:24][CH3:25])=[O:23]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:21][C:22]([O:24][CH3:25])=[O:23])[C:7](=[O:12])[C:6]2=[O:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
0.936 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.628 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted under microwave irradiation for 1 hour at 100° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Then the insoluble inorganic salts were filtered off

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C(N(C2=CC1)CC(=O)OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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